molecular formula C10H15NO4S B12675215 3-(2-Amino-4-methylphenoxy)propanesulphonic acid CAS No. 79392-40-8

3-(2-Amino-4-methylphenoxy)propanesulphonic acid

Cat. No.: B12675215
CAS No.: 79392-40-8
M. Wt: 245.30 g/mol
InChI Key: XPVVBMXZTSOIQD-UHFFFAOYSA-N
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Description

3-(2-Amino-4-methylphenoxy)propanesulphonic acid is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanesulphonic acid backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-methylphenoxy)propanesulphonic acid involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-methylphenoxy)propanesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Amino-4-methylphenoxy)propanesulphonic acid is utilized in various fields:

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-methylphenoxy)propanesulphonic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, affecting their activity and function.

    Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Properties

CAS No.

79392-40-8

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

3-(2-amino-4-methylphenoxy)propane-1-sulfonic acid

InChI

InChI=1S/C10H15NO4S/c1-8-3-4-10(9(11)7-8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3,(H,12,13,14)

InChI Key

XPVVBMXZTSOIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCS(=O)(=O)O)N

Origin of Product

United States

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